molecular formula C18H27N3OS B251394 3-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}butanamide

3-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}butanamide

Katalognummer: B251394
Molekulargewicht: 333.5 g/mol
InChI-Schlüssel: PHGQNOQVXKHJJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is also known as TAK-659 and is a potent inhibitor of the enzyme known as Bruton's tyrosine kinase (BTK). BTK is an important enzyme that plays a crucial role in the development and function of B-cells, which are a type of white blood cell that produces antibodies. In

Wirkmechanismus

TAK-659 works by irreversibly binding to BTK and inhibiting its activity. BTK is an important enzyme that plays a crucial role in the development and function of B-cells. When B-cells are activated by antigens, BTK is activated and triggers a signaling pathway that leads to the production of antibodies. By inhibiting BTK, TAK-659 blocks this signaling pathway and prevents the production of antibodies, which can be beneficial in the treatment of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has been shown to inhibit the growth and proliferation of B-cell malignancies, including CLL and NHL. TAK-659 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using TAK-659 in lab experiments is its potency and specificity for BTK. TAK-659 has been shown to have a high degree of selectivity for BTK over other kinases, which can reduce the risk of off-target effects. However, one limitation of using TAK-659 in lab experiments is its irreversible binding to BTK, which can make it difficult to study the long-term effects of BTK inhibition.

Zukünftige Richtungen

There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other drugs that target different pathways in B-cell malignancies. Another area of interest is the study of TAK-659 in other diseases that are associated with B-cell dysfunction, such as autoimmune diseases and allergies. Finally, further research is needed to fully understand the long-term effects of BTK inhibition and the potential risks associated with irreversible binding to BTK.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the reaction of 4-methylpiperidine with 4-bromoacetophenone to form 4-(4-methylpiperidin-1-yl)acetophenone. This intermediate is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. Finally, the thiosemicarbazone is reacted with 3-methylbutanoyl chloride to form TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has potential applications in medical research, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). BTK inhibitors such as TAK-659 have been shown to be effective in suppressing the growth and proliferation of B-cell malignancies by blocking the signaling pathways that are activated by B-cell receptors.

Eigenschaften

Molekularformel

C18H27N3OS

Molekulargewicht

333.5 g/mol

IUPAC-Name

3-methyl-N-[[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl]butanamide

InChI

InChI=1S/C18H27N3OS/c1-13(2)12-17(22)20-18(23)19-15-4-6-16(7-5-15)21-10-8-14(3)9-11-21/h4-7,13-14H,8-12H2,1-3H3,(H2,19,20,22,23)

InChI-Schlüssel

PHGQNOQVXKHJJW-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC(C)C

Kanonische SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.